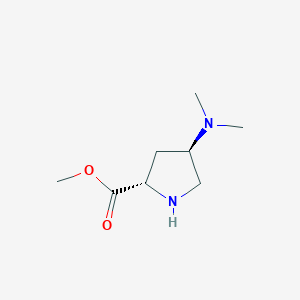

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZKXMHMKDYEDH-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1C[C@H](NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679759 | |

| Record name | Methyl (4R)-4-(dimethylamino)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163706-98-6 | |

| Record name | Methyl (4R)-4-(dimethylamino)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of pyrrolidine-2-carboxylate derivatives, including (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate, typically involves:

- Alkylation of pyrrolidine precursors

- Catalytic hydrogenation steps to control stereochemistry

- Use of mild reaction conditions to avoid racemization

- Purification via chromatographic methods

The process emphasizes maintaining stereochemical integrity, especially at the 2 and 4 positions of the pyrrolidine ring, which is crucial for the biological activity of the compound.

Alkylation Process

A key step involves direct alkylation of a pyrrolidine-2-carboxylic acid derivative (compound c1) to introduce the dimethylamino group at the 4-position. The alkylation must be carefully controlled to avoid racemization at the chiral centers, particularly at the 2-position carboxyl group.

- Alkylation is performed under mild conditions, often at low temperatures (around 5°C).

- The reaction mixture is quenched with acetic acid and water, followed by extraction with ethyl acetate.

- Drying agents like MgSO4 are used before concentration to obtain the intermediate oil.

- Subsequent treatment with trifluoroacetic acid (TFA) helps in further transformation steps.

Purification and Characterization

Purification is generally achieved through chromatographic techniques:

- Silica gel column chromatography is used for initial purification.

- Reversed-phase high-performance liquid chromatography (HPLC) is employed for final purification to achieve >90% purity.

- Analytical methods include 1H NMR spectroscopy and mass spectrometry (ESMS) to confirm structure and purity.

- Several HPLC methods with different mobile phases and columns are used to optimize purification, including gradients of acetonitrile-water mixtures with trifluoroacetic acid or ammonium acetate buffers.

Representative Synthetic Procedure Example

A typical synthesis example for a related pyrrolidine-2-carboxylic acid derivative involves:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1. Alkylation | NaH in THF, (S)-ethyl 5-oxopyrrolidine-2-carboxylate, 1-(bromomethyl)-4-fluorobenzene, rt, 4 days | Alkylated intermediate (ethyl ester) | Crude product used directly |

| 2. Hydrolysis | LiOH monohydrate in THF-MeOH-water, rt, 20 h | Acid form of alkylated pyrrolidine | 41% over two steps |

| 3. Catalytic hydrogenation | Hydrogen gas, catalyst (e.g., Pd/C), mild conditions | Cis isomer with preserved stereochemistry | Not specified |

This example illustrates the importance of stepwise control to maintain stereochemistry and achieve the target compound with high purity.

Advantages of the Preparation Method

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions reduce side reactions and racemization.

- Straightforward operations suitable for scale-up.

- Efficient stereochemical control via catalytic hydrogenation.

- Cost-effective due to simple purification and reaction steps.

Summary Table of Key Preparation Steps

| Preparation Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Alkylation | NaH, THF, alkyl halide, rt or 5°C, several days | Introduction of dimethylamino substituent; risk of racemization if uncontrolled |

| Quenching and Extraction | Acetic acid, water, ethyl acetate, drying over MgSO4 | Isolation of crude intermediate |

| Catalytic Hydrogenation | H2 gas, Pd/C catalyst, mild temperature | Reduction of double bond; cis-isomer formation; stereochemistry preserved |

| Purification | Silica gel chromatography, reversed-phase HPLC | >90% purity confirmed by NMR and MS |

Research Findings and Technical Insights

- The catalytic hydrogenation step is critical for obtaining the cis isomer with (2S,4R) configuration, which was found to be an unexpected technical effect compared to similar compounds that undergo racemization.

- The method avoids racemization at the 4-position by using enantiomerically pure starting materials and mild hydrogenation conditions.

- The overall process is economically favorable due to cheap raw materials and simple operational protocols.

- Detailed analytical methods ensure the structural integrity and purity of the final compound, which is essential for its application in medicinal chemistry.

This comprehensive review of preparation methods for this compound highlights the importance of stereochemical control, mild reaction conditions, and robust purification techniques to achieve a high-purity product suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate Applications

This compound is a chiral compound with applications in chemistry, biology, medicine, and industry. It is known for its unique structural properties, making it a valuable intermediate in synthesizing pharmaceuticals and bioactive molecules.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules and studying enzyme mechanisms and protein-ligand interactions. It is a key intermediate in developing pharmaceuticals, especially for neurological disorders, and is also used in producing agrochemicals and other specialty chemicals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation can form corresponding N-oxides using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution reactions can introduce different functional groups at the nitrogen atom using reagents like alkyl halides or acyl chlorides under basic conditions.

The products of these reactions depend on the specific reagents and conditions used.

Use as an Intermediate

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with key analogs based on substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural Comparison of (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate and Analogs

*Calculated based on substituent replacement from BOC analog.

Physicochemical Properties and Stability

Biological Activity

Overview

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate is a chiral compound recognized for its significant role in various biological and chemical applications. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in biochemical research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets through binding to their active sites or altering their conformations. This interaction initiates a cascade of biochemical events that can lead to therapeutic effects, such as neuroprotection or modulation of neurotransmitter systems.

1. Enzyme Mechanisms

The compound is utilized in studies focusing on enzyme mechanisms, particularly in understanding how certain enzymes interact with substrates and inhibitors. Its structural properties allow researchers to investigate the binding affinities and kinetic parameters associated with various enzyme-substrate interactions.

2. Pharmaceutical Development

This compound is integral in developing drugs targeting neurological disorders. It serves as a building block for synthesizing more complex molecules that exhibit neuroactive properties. Research indicates that derivatives of this compound can influence neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety .

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related pyrrolidine derivatives, indicating potential applications against multidrug-resistant pathogens. While specific data on this compound’s antimicrobial efficacy is limited, its structural analogs have shown promising results against Gram-positive bacteria .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Modulates enzyme activity; potential neuroactive effects | Chiral structure enhances selectivity |

| (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid | Serves as a precursor in drug synthesis | Lacks methyl ester functionality |

| Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate | Potentially similar but less selective | Non-chiral variant may exhibit different properties |

Case Studies and Research Findings

- Neuropharmacological Studies : Research has demonstrated that derivatives of this compound exhibit significant neuroprotective effects in vitro. In one study, these compounds were shown to enhance neuronal survival under oxidative stress conditions, indicating their potential use in neurodegenerative disease therapies.

- Anticancer Activity : While primarily focused on other pyrrolidine derivatives, studies have indicated that compounds structurally related to this compound exhibit anticancer properties against various cancer cell lines. For example, certain derivatives demonstrated selective cytotoxicity towards A549 lung adenocarcinoma cells while sparing non-cancerous cells .

- Antimicrobial Research : Investigations into related compounds have revealed their effectiveness against multidrug-resistant strains of Staphylococcus aureus. These findings suggest that further exploration of this compound and its analogs could yield valuable insights into developing new antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?

The synthesis of this compound typically involves multi-step protocols with careful control of stereochemistry. For example, analogous pyrrolidine derivatives are synthesized using chiral auxiliaries or enantioselective catalysis to achieve the desired (2S,4R) configuration. A common approach involves protecting group strategies (e.g., Fmoc or Boc groups) to isolate intermediates, followed by deprotection and functionalization . To ensure stereochemical purity, techniques like chiral HPLC or polarimetry should be employed post-synthesis. X-ray crystallography (using software like SHELXL ) can confirm the absolute configuration of crystalline intermediates.

Q. What analytical techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

Key techniques include:

- NMR spectroscopy : To verify substituent positions and stereochemistry via coupling constants (e.g., for pyrrolidine ring conformation).

- Mass spectrometry : For molecular weight confirmation (exact mass: ~215.15 g/mol).

- X-ray crystallography : For definitive structural and stereochemical validation .

If contradictions arise (e.g., NMR vs. computational modeling), cross-validation using multiple methods is critical. For instance, compare experimental NMR shifts with density functional theory (DFT)-predicted values or repeat crystallization trials to obtain higher-resolution diffraction data .

Q. What are the optimal storage conditions to maintain stability?

Based on analogous pyrrolidine carboxylates, this compound should be stored under inert atmosphere (argon/nitrogen) at -20°C in a tightly sealed, light-protected container. Hydrolytic sensitivity of the methyl ester group necessitates desiccant use . Stability should be monitored via periodic LC-MS analysis.

Advanced Research Questions

Q. How can computational modeling be applied to predict the compound’s reactivity or interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For example, the dimethylamino group may engage in hydrogen bonding or cation-π interactions. QM/MM (quantum mechanics/molecular mechanics) methods can predict regioselectivity in derivatization reactions. Validate predictions experimentally using kinetic studies or crystallographic ligand-binding data .

Q. What strategies are recommended for resolving low yields in the final synthetic step?

Low yields often stem from steric hindrance at the pyrrolidine ring or side reactions at the dimethylamino group. Mitigation strategies:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Temperature control : Lower temperatures (-20°C to 0°C) may suppress undesired byproducts.

- Catalytic additives : DMAP or Hünig’s base can improve acylation/carboxylation efficiency .

Monitor reaction progress via TLC or in situ FTIR to identify bottlenecks.

Q. How does the compound’s conformational flexibility impact its application in drug discovery?

The pyrrolidine ring’s puckering (enabled by the 4-dimethylamino group) allows adaptive binding to target sites. For example, the (2S,4R) configuration may stabilize bioactive conformations via intramolecular hydrogen bonds. Compare with rigid analogs using SAR studies to assess flexibility-activity relationships. Synchrotron radiation crystallography can capture multiple conformations in protein-ligand complexes .

Q. What environmental and regulatory considerations apply to this compound under REACH?

While specific data on this compound is limited, structurally related pyrrolidines with polar substituents may exhibit moderate environmental persistence (e.g., hydrolysis half-life >40 days). Assess using OECD 307 guidelines for soil degradation. If classified as a PMT/vPvM substance under REACH, implement strict waste management protocols (e.g., incineration with scrubbing) and avoid aqueous discharge .

Q. How can enantiomeric impurities be quantified and minimized during scale-up?

- Chiral stationary phase chromatography : Use columns like Chiralpak IG-3 with hexane/IPA gradients for baseline separation.

- Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) in key steps to enhance enantiomeric excess (ee).

- Crystallization-induced dynamic resolution : Leverage differential solubility of enantiomers in ethanol/water mixtures .

Methodological Notes

- Data Validation : Always correlate spectroscopic data (NMR, IR) with computational predictions (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities.

- Safety Protocols : Refer to SDS guidelines for handling dimethylamino derivatives, including PPE (gloves, goggles) and fume hood use .

- Regulatory Compliance : Document synthesis and disposal steps per ISO 9001 and REACH Annex VII requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.